disodium;3-(azanidylidenehydrazinylidene)-6-[2-(4-diazonioimino-2-sulfonatocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-1,4-diene-1-sulfonate
Description
Systematic Nomenclature and Molecular Characterization
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate exists under multiple systematic nomenclature designations that reflect its complex molecular architecture. The compound is officially recognized by the Chemical Abstracts Service under the registry number 2718-90-3, while the tetrahydrate form carries the distinct identifier 207226-29-7. The International Union of Pure and Applied Chemistry designation follows the pattern disodium 5-azido-2-[(1E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzene-1-sulfonate tetrahydrate, which comprehensively describes the geometric configuration and functional group positioning.
The molecular formula C₁₄H₈N₆Na₂O₆S₂·4H₂O accurately represents the core stilbene structure with its characteristic modifications. Alternative nomenclature systems employ designations such as 4,4'-diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate and benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt. The systematic naming convention emphasizes the trans-configuration of the central ethylene bridge, denoted by the (E) stereochemical descriptor, which positions the phenyl rings on opposite sides of the double bond.
The molecular weight of the tetrahydrate form measures 538.42 grams per mole, incorporating four water molecules of crystallization that contribute significantly to the overall mass. Without the water molecules, the anhydrous molecular weight reduces to 466.35 grams per mole. The compound exhibits a characteristic light yellow to brown crystalline powder appearance at room temperature, with solubility properties that favor aqueous environments due to the ionic sulfonate groups.
Table 1: Molecular Characterization Data for Disodium 4,4'-Diazidostilbene-2,2'-Disulfonate Tetrahydrate
The structural characteristics reveal a symmetrical molecule built upon the fundamental stilbene framework, which consists of two benzene rings connected by an ethylene bridge. The azide functional groups (-N₃) occupy the para positions relative to the ethylene linkage on both aromatic rings, specifically at the 4 and 4' positions. These azide moieties impart photochemical reactivity to the molecule, enabling formation of highly reactive nitrene intermediates upon ultraviolet irradiation.
The sulfonate groups (-SO₃⁻) are positioned ortho to the ethylene bridge at the 2 and 2' positions, creating a molecule with significant ionic character due to the presence of two sodium counterions. This ionic nature directly influences the compound's solubility profile, making it readily dissoluble in polar solvents while remaining essentially insoluble in nonpolar organic media. The geometric configuration maintains an (E) or trans arrangement across the central double bond, which positions the substituted benzene rings on opposite sides of the ethylene moiety.
Historical Development and Discovery Milestones
The historical development of disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate traces its origins to the broader exploration of stilbene chemistry initiated in the nineteenth century. The foundational stilbene structure was first discovered in 1843 by French chemist Auguste Laurent, who identified the basic diarylethene framework that would later serve as the scaffold for numerous derivatives. The name "stilbene" derives from the Greek word στίλβω (stilbo), meaning "I shine," which aptly describes the lustrous crystalline appearance characteristic of these compounds.
The specific development of diazidostilbene derivatives emerged from research into photoreactive compounds during the mid-twentieth century. Patent literature from 1989 documents significant advances in the synthesis and application of photosensitive 4,4'-diazidostilbene derivatives, indicating that systematic investigation of these compounds was well-established by this period. The patent describes methods for synthesizing various salts of 4,4'-diazidostilbene-2,2'-disulfonic acid, including the triethylamine salt which achieved a synthesis yield of 96.6 percent.
Earlier patent documentation from 1950 reveals that stilbene disulfonic acid derivatives were already recognized for their optical brightening properties. The invention specifically focused on m-cresotinic acid derivatives of 4,4'-diamino-stilbene-2,2'-disulfonic acids, which demonstrated superior fluorescence intensity compared to previously known compounds. These developments established the foundation for understanding how functional group modifications on the stilbene backbone could dramatically alter photochemical and optical properties.
Research publications from the 1980s document practical applications of the diazidostilbene disulfonate system in biochemical research. A significant milestone occurred with the publication of work describing photocrosslinking applications using the compound for enzyme immobilization studies. This research demonstrated the utility of the photoactivated reagent 4,4'-diazidostilbene 2,2'-disulfonic acid for investigating enzyme accessibility and chemical modification of functional sites.
The compound's utility in membrane permeability studies was established through investigations of gelatin membranes crosslinked with stilbene derivatives. These studies revealed that photostereo-isomerization of the crosslinking stilbene groups could induce structural changes in gelatin membranes, thereby affecting ionic permeability. The research demonstrated temperature-dependent effects, with experiments at 12 degrees Celsius exhibiting larger light effects compared to those conducted at 25 degrees Celsius.
Contemporary research has expanded the understanding of disulfonic stilbene derivatives within bioavailability frameworks. Computational simulations have investigated the physico-chemical features driving the inclusion of amino, nitro, and acetamido disulfonic stilbene derivatives within human serum albumin binding sites. These studies represent a significant advancement in understanding how structural modifications influence biological interactions and bioavailability characteristics.
Position Within Stilbene Disulfonate Chemical Taxonomy
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate occupies a distinctive position within the broader chemical taxonomy of stilbene disulfonate derivatives. The compound belongs to the fundamental stilbene family, characterized by the core structure of two phenyl rings connected by an ethylene bridge in the trans configuration. This basic framework serves as the foundation for numerous derivatives that incorporate various functional groups to modify chemical, physical, and biological properties.
Within the stilbene disulfonate subfamily, the compound represents one member of a series that includes several structurally related molecules. The most closely related compound is 4,4'-diamino-2,2'-stilbenedisulfonic acid, which shares the identical sulfonate positioning but features amino groups instead of azide substituents at the 4,4' positions. This amino derivative serves as a popular optical brightener for laundry detergents and is produced through reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid using iron powder.
The nitro analog, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, demonstrates the systematic relationship within this chemical series. This compound features nitro groups (-NO₂) at the 4,4' positions while maintaining the identical sulfonate substitution pattern. The synthesis of disodium 4,4'-dinitrostilbene-2,2'-disulfonate begins with sulfonation of 4-nitrotoluene, followed by oxidation with sodium hypochlorite to yield the disodium salt. This compound serves as a common precursor for various textile dyes and optical brighteners.
Table 2: Structural Relationships Within Stilbene Disulfonate Chemical Family
| Compound Name | 4,4'-Substituent | Chemical Formula | Primary Applications |
|---|---|---|---|
| 4,4'-Diazidostilbene-2,2'-disulfonate | Azide (-N₃) | C₁₄H₈N₆Na₂O₆S₂ | Photocrosslinking, Research |
| 4,4'-Diaminostilbene-2,2'-disulfonate | Amino (-NH₂) | C₁₄H₁₀N₂Na₂O₆S₂ | Optical Brightening |
| 4,4'-Dinitrostilbene-2,2'-disulfonate | Nitro (-NO₂) | C₁₄H₈N₂Na₂O₁₀S₂ | Dye Precursor |
| 4,4'-Diacetamidostilbene-2,2'-disulfonate | Acetamido (-NHCOCH₃) | C₁₈H₁₆N₂Na₂O₈S₂ | Specialized Applications |
The chemical taxonomy reveals systematic variations in reactivity and application profiles based on the nature of the 4,4'-substituents. The azide groups in the target compound provide unique photochemical reactivity through generation of nitrene intermediates upon ultraviolet irradiation. This contrasts with the amino derivative, which exhibits optical brightening properties due to its fluorescence characteristics. The nitro analog serves primarily as a synthetic intermediate for dye synthesis through reactions with aniline derivatives to form azo dyes.
Computational studies have provided insights into the bioavailability characteristics of three representative members of this chemical family: amino, nitro, and acetamido derivatives. These investigations revealed that binding site specificity varies significantly depending on the nature of the 4,4'-substituents. For instance, the binding site designated as IB shows specificity for amino derivatives, while site IIIA demonstrates preference for nitro and acetamido compounds.
The disulfonic stilbene derivatives constitute a member of the large family of compounds employed in medicine and biology as modulators for membrane transporters or inhibitors of proteins involved in deoxyribonucleic acid repair. This broad biological activity profile underscores the importance of understanding structure-activity relationships within this chemical family. The systematic variation of functional groups while maintaining the core stilbene-2,2'-disulfonate framework provides a powerful approach for developing compounds with tailored properties for specific applications.
The position of disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate within this taxonomy reflects its specialized role as a photoreactive reagent. Unlike its amino and nitro analogs, which find primary application in commercial processes such as optical brightening and dye synthesis, the azide derivative serves predominantly in research applications where controlled photochemical reactivity is required. This specialization has led to its utilization in studies of enzyme immobilization, membrane permeability, and protein modification research.
Properties
IUPAC Name |
disodium;5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYTIDWAIQGHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6Na2O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15874-22-3 (Parent) | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-azido-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60889459 | |
| Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-90-3 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-azido-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470 | |
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Preparation Methods
Diazotization of the Diamine Precursor
The diamine precursor undergoes diazotization in an acidic aqueous medium using sodium nitrite (NaNO₂) as the nitrosating agent. The reaction is typically conducted at 0–5°C to stabilize the intermediate diazonium salt. Hydrochloric acid (HCl) maintains a pH below 2.0, ensuring optimal diazonium formation.
Reaction conditions :
- Temperature: 0–5°C
- Reagents: NaNO₂ (1.1–1.3 equivalents), HCl (excess)
- Duration: 1–2 hours
Azide Group Introduction
The diazonium intermediate reacts with sodium azide (NaN₃) under controlled pH (6.0–7.0) to replace the diazo groups with azide functionalities. This step requires careful temperature modulation (10–20°C) to prevent decomposition of the reactive intermediates.
Key parameters :
- Azidation agent: NaN₃ (2.0–2.5 equivalents)
- Solvent: Water or water-ethanol mixtures
- Yield: 70–85% (laboratory scale)
Purification and Crystallization
The crude product is purified via recrystallization from hot water, yielding the tetrahydrate form. Ethanol is often added to reduce solubility and promote crystal formation.
Catalytic Hydrogenation in Precursor Synthesis
The diamine precursor, 4,4'-diaminostilbene-2,2'-disulfonic acid, is synthesized via catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid. This step is critical for ensuring high-purity starting materials.
Reaction Conditions and Catalyst Selection
The hydrogenation employs cobalt-based catalysts (e.g., Raney cobalt or cobalt-on-kieselguhr) under elevated hydrogen pressure. Optimal conditions include:
| Parameter | Range | Example from Patent |
|---|---|---|
| Temperature | 70–180°C | 120–125°C |
| H₂ Pressure | 5–150 bars | 40–60 bars |
| pH | 6.0–8.5 | 6.5 |
| Catalyst Load | 5–15 wt% | 10 wt% cobalt-on-kieselguhr |
| Yield | 90–97% | 97% |
Mechanistic Insights
The cobalt catalyst facilitates nitro group reduction via heterolytic cleavage of H₂, followed by electron transfer to the nitro substrate. The pH range prevents catalyst poisoning and ensures colloidal stability.
Industrial-Scale Production and Optimization
Industrial synthesis scales the diazotization-azidation process while addressing challenges such as heat management, safety protocols for azide handling, and waste minimization.
Process Intensification Strategies
- Continuous Flow Reactors : Replace batch reactors to enhance mixing and temperature control during diazotization.
- In Situ Azide Generation : Reduces storage risks by generating NaN₃ directly from sodium amide and N₂O.
Industrial vs. Laboratory Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–5,000 L |
| Temperature Control | Ice baths | Jacketed reactors with cryogens |
| Purification | Recrystallization | Continuous centrifugation |
| Annual Output | <1 kg | 1–10 metric tons |
Comparative Analysis of Preparation Methods
Yield and Purity Trade-Offs
- Diazotization-Azidation : Offers moderate yields (70–85%) but high selectivity for the diazide product.
- Catalytic Hydrogenation : Achieves near-quantitative precursor yields (97%) but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azide groups, leading to the formation of amines or other derivatives.
Substitution: The azide groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated derivatives, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₄H₈N₆Na₂O₆S₂·4H₂O
Molecular Weight : Approximately 538.42 g/mol
Appearance : Light yellow to brown crystalline powder
Solubility : Highly soluble in water across a wide pH range
Scientific Research Applications
DAS is primarily utilized in the following areas:
Biochemical Research
- Enzyme Immobilization : DAS serves as a reagent for immobilizing enzymes on fibroin through photo-crosslinking. This method enhances enzyme stability and activity, making it valuable for biocatalysis and biosensors .
- Protein Interaction Studies : The compound is instrumental in studying protein interactions due to its ability to form stable crosslinked structures, which allows for detailed analysis of enzyme-substrate relationships.
Medical Applications
- Drug Delivery Systems : DAS is investigated for its potential in drug delivery mechanisms. Its photo-reactive properties can be harnessed to create targeted delivery systems that activate upon exposure to light.
- Fluorescence Detection : Research has demonstrated that DAS can be used for highly sensitive fluorescence detection of viral RNA, such as tobacco mosaic virus (TMV) RNA. This application is crucial for diagnostics and monitoring viral infections .
Industrial Applications
- Photoresists and Photolithography : DAS is employed in the development of photoresists used in microfabrication processes. Its ability to change solubility upon light exposure allows for the creation of intricate patterns on surfaces.
- Production of Dyes and Optical Brighteners : The compound's chemical structure lends itself to applications in dye production, where it acts as a precursor to various textile dyes and optical brighteners.
Case Study 1: Enzyme Immobilization
A study demonstrated the effectiveness of DAS in immobilizing glucose oxidase on fibroin matrices. The immobilization process resulted in enhanced thermal stability and reusability of the enzyme, which is critical for industrial applications in biocatalysis.
Case Study 2: Viral RNA Detection
Research utilizing DAS for the detection of TMV RNA showed that the compound could achieve detection limits significantly lower than traditional methods. This advancement highlights its potential utility in agricultural biotechnology and virology diagnostics.
Mechanism of Action
The mechanism of action of disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate involves the generation of nitrogen gas and free radical nitrenes upon exposure to energy. These nitrenes can crosslink with other molecules, such as proteins, leading to the formation of stable complexes. This property is particularly useful in enzyme immobilization and other applications where stable crosslinked structures are desired .
Comparison with Similar Compounds
Comparison with Similar Stilbene Disulfonate Compounds
Stilbene disulfonates are characterized by their functional group substitutions at the 4,4' positions, which dictate their chemical reactivity and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Stilbene Disulfonate Derivatives
Key Findings from Comparative Studies
Functional Group Impact on Biological Activity: Azide groups (DADST): Enable photoreactive crosslinking in polymers but show moderate inhibition of P2X purinoceptors compared to isothiocyanate-substituted DIDS . Isothiocyanate groups (DIDS, H₂DIDS): Confer high potency in blocking anion transport (Band 3 protein) and ATP release due to covalent binding to sulfhydryl groups . Nitro groups (DNDS): Compete with Cl⁻ for binding to Band 3 transport sites but exhibit low efficacy in blocking ATP-induced contractions .
Material Science vs. Biological Applications: DADST is uniquely employed in polymer engineering (e.g., crosslinking PVP nanofibers) and synthesizing UV-resistant FBAs , whereas DIDS and SITS are primarily used in physiological studies (e.g., ion transport, ATP signaling) .
Safety and Handling :
- DADST requires stringent handling due to flammability and acute toxicity , while DIDS and SITS are commonly used in laboratory settings without explicit safety warnings in the literature .
Biological Activity
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate (DAS) is an organic compound with significant biological activity, particularly in the fields of biochemistry and molecular biology. This article delves into its mechanisms of action, applications in research, and relevant case studies.
Overview of the Compound
- Chemical Formula : C14H8N6Na2O6S2·4H2O
- Molecular Weight : Approximately 538.42 g/mol
- Appearance : Light yellow to brown crystalline powder
- Solubility : Highly soluble in water
DAS is primarily recognized for its photo-reactive properties due to the presence of azide groups, making it valuable in various scientific applications including enzyme immobilization and fluorescence detection.
DAS exhibits its biological activity through several mechanisms:
- Enzyme Immobilization : DAS can crosslink enzymes to substrates like fibroin through photo-crosslinking, enhancing enzyme stability and activity. This property is crucial for developing biosensors and biocatalysts.
- Fluorescence Detection : It participates in reactions with nucleic acids, such as tobacco mosaic virus (TMV) RNA, facilitating sensitive detection methods used in virology.
- Chemical Reactivity : DAS undergoes various chemical reactions including oxidation, reduction, and substitution due to its azide groups. These reactions can lead to the formation of different derivatives that may exhibit altered biological activities.
Applications in Research
DAS has diverse applications across multiple fields:
- Biochemistry : Used as a reagent for studying enzyme activity and protein interactions.
- Medicine : Investigated for potential uses in drug delivery systems and as a tool for studying cellular processes.
- Industrial Chemistry : Employed in the production of dyes and optical brighteners.
Enzyme Activity Studies
In a study examining the effects of DAS on glucose-6-phosphatase (G6Pase), researchers found that DAS could selectively modify the enzyme's active site upon photoactivation. This modification allowed for a better understanding of the enzyme's functional sites and provided insights into its biochemical pathways .
Toxicological Assessments
Research involving the administration of related compounds showed no significant toxic effects at varying doses over extended periods. For instance, studies on 4,4'-diamino-2,2'-stilbenedisulfonic acid (a related compound) indicated no carcinogenic activity or severe adverse effects in animal models, suggesting that DAS may similarly exhibit a favorable safety profile .
Fluorescent Labeling Techniques
DAS has been utilized in fluorescent labeling techniques that enhance the visualization of cellular components. Its ability to form stable conjugates with biomolecules allows for detailed imaging studies that are essential in cell biology research.
Comparative Table of Biological Activities
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate is classified as a flammable solid (GHS Category 2) and exhibits acute toxicity via oral, dermal, and inhalation routes (GHS Category 4). Researchers must use explosion-proof equipment, avoid open flames, and store the compound in airtight containers under inert gas (e.g., argon) to minimize decomposition risks. Personal protective equipment (PPE), including N95 masks, gloves, and eye protection, is mandatory .
Q. How should researchers verify the purity of synthesized or commercial batches?
High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity assessment, with commercial batches typically exceeding 98% purity . Confirmatory techniques include elemental analysis (C, H, N, S) and FT-IR spectroscopy to detect residual solvents or byproducts.
Q. What storage conditions ensure long-term stability?
Store at room temperature (RT) in a desiccator to prevent hydration/dehydration cycles. Prolonged exposure to light or moisture accelerates decomposition, releasing toxic azide derivatives. Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .
Intermediate/Advanced Questions
Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 2718-90-3 vs. 207226-29-7)?
The CAS number 2718-90-3 corresponds to the anhydrous form, while 207226-29-7 refers to the tetrahydrate. Cross-reference X-ray crystallography data, hydration analysis (Karl Fischer titration), and supplier documentation to confirm hydration state. Mislabeling in older literature is common due to inconsistent nomenclature .
Q. What synthetic strategies are effective for derivatizing the stilbene core?
The compound’s diazide groups enable click chemistry (e.g., Huisgen cycloaddition) for functionalization. Asymmetric substitution on triazine moieties (e.g., using 2,4,6-trichloro-1,3,5-triazine) enhances fluorescence properties for applications in bioimaging or whitening agents. Monitor reaction progress via UV-Vis spectroscopy (λmax ~ 350 nm) .
Q. How does structural isomerism impact anion transport inhibition studies?
The compound’s planar stilbene backbone allows competitive binding to anion channels (e.g., Band 3 protein). However, analogs like DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonate) exhibit higher affinity due to thiocyanate groups. Use fluorescence quenching assays (e.g., DBDS displacement) to compare binding kinetics and resolve conflicting data from structural analogs .
Advanced Research Questions
Q. What experimental designs mitigate risks of azide decomposition during photochemical studies?
Azide groups decompose under UV light, releasing nitrogen gas and reactive intermediates. Use controlled irradiation setups (e.g., monochromatic light sources at 254 nm) in anaerobic chambers. Monitor gas evolution via manometry and quantify residual azide using ion chromatography .
Q. How can researchers address contradictory data on ATP release modulation in cellular models?
Discrepancies arise from concentration-dependent effects: low doses (≤10 µM) inhibit ATP release via anion channel blockade, while higher doses (>50 µM) induce cytotoxicity. Use patch-clamp electrophysiology to differentiate direct channel effects from secondary metabolic disruptions. Validate with siRNA knockdown of target channels .
Q. What computational methods predict interactions with membrane-bound transporters?
Molecular docking (e.g., AutoDock Vina) using crystal structures of Band 3 or P2X receptors identifies key binding residues (e.g., Lys 430 in Band 3). Compare with experimental mutagenesis data (e.g., Pro-868→Leu mutants) to validate computational models .
Data Interpretation Challenges
Q. How should researchers interpret anomalous fluorescence in cellular uptake assays?
Autofluorescence at 420–450 nm (common in stilbene derivatives) may interfere with GFP-based reporters. Use time-resolved fluorescence or Förster resonance energy transfer (FRET) to distinguish compound signal from cellular autofluorescence. Control experiments with non-fluorescent analogs (e.g., dinitro derivatives) are critical .
Q. What strategies reconcile conflicting thermal stability data in DSC studies?
Differential scanning calorimetry (DSC) may show variable decomposition peaks due to hydration state or impurity content. Pre-dry samples under vacuum (24 h, 40°C) and correlate with thermogravimetric analysis (TGA) to isolate decomposition pathways. Replicate experiments under inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
